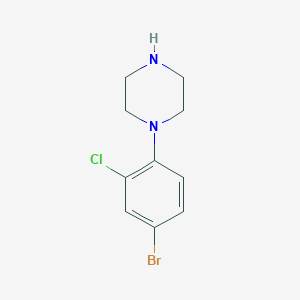

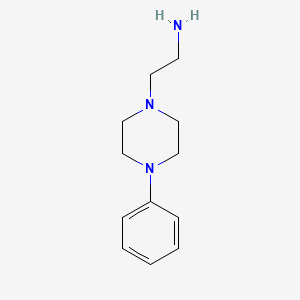

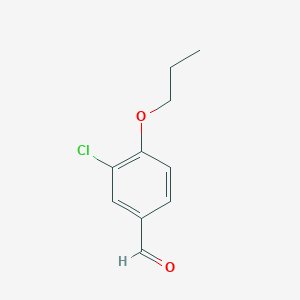

![molecular formula C12H8BrN3 B1275985 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 65147-89-9](/img/structure/B1275985.png)

6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Overview

Description

Synthesis Analysis

- Reaction with Benzaldehyde : React the starting material with benzaldehyde to yield 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Compound 1) .

- Halogenation Reactions : Compound 1 can undergo alkylation reactions with various halogenated derivatives, leading to the isolation of regioisomers (Compounds 2–8) .

Molecular Structure Analysis

- Theoretical Study (DFT) : Density Functional Theory (DFT) calculations provide theoretical confirmation of the compound’s structure .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial Applications

6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: derivatives have been explored for their antimicrobial properties. These compounds have shown potential in inhibiting the growth of various bacterial strains. The structure-activity relationship (SAR) studies suggest that the bromo and phenyl groups play a crucial role in the antimicrobial activity .

Anticancer Research

In the realm of anticancer research, these imidazo[4,5-b]pyridine derivatives are being studied for their ability to inhibit cancer cell proliferation. They are tested against several human cancer cell lines to determine their efficacy in stopping or slowing down the growth of cancerous cells .

Antioxidative Activity

The antioxidative potential of these compounds is another area of interest. By scavenging free radicals, they can contribute to the protection of cells from oxidative stress, which is a factor in many diseases, including neurodegenerative disorders .

Antiviral Potential

Research into the antiviral applications of these derivatives includes assessing their effectiveness against various viruses. Initial studies involve determining their cytotoxic effects on virus host cell lines using assays like the colorimetric MTS assay .

Therapeutic Potential for Diabetes

Some derivatives of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine have been synthesized with the aim of exploring their therapeutic potential for type 2 diabetes. These studies focus on the compound’s ability to modulate biological pathways involved in diabetes .

Drug Design and Development

The structural features of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine make it a valuable scaffold in drug design. Its core structure can be modified to enhance its interaction with various biological targets, leading to the development of new pharmaceuticals .

Chemical Synthesis and Catalysis

This compound also finds applications in chemical synthesis and catalysis. Its reactivity allows for the formation of various regioisomers, which can be useful intermediates in the synthesis of more complex molecules .

Material Science

In material science, the photophysical properties of imidazo[4,5-b]pyridine derivatives are of interest. Their planar structure and ability to interact with light make them suitable for applications in optoelectronic devices .

properties

IUPAC Name |

6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEYLXNLWAHTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406550 | |

| Record name | 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

65147-89-9 | |

| Record name | 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

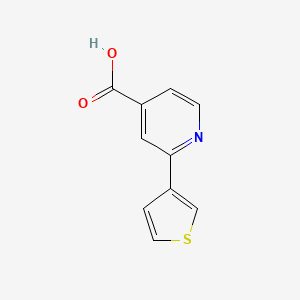

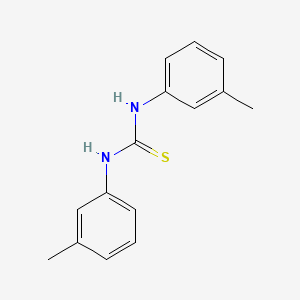

![7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1275910.png)

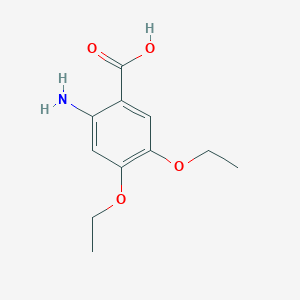

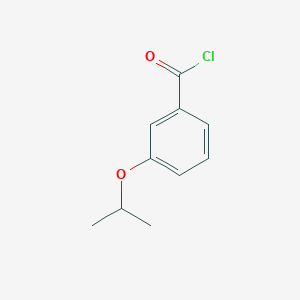

![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)

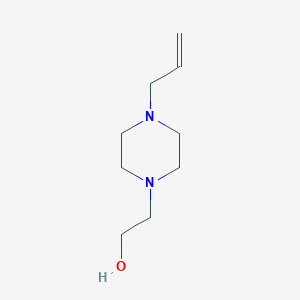

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol](/img/structure/B1275918.png)

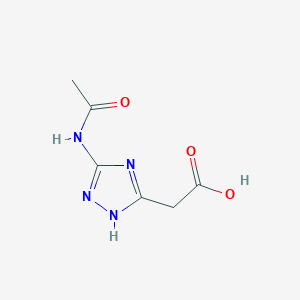

acetic acid](/img/structure/B1275947.png)